3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide
Overview
Description
3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Heterocyclic Synthesis and Applications
Synthesis of Phenylimidazo Thiazolo Benzocycloheptene Derivatives : Research has been conducted on the synthesis of new heterocyclic systems, such as phenylimidazo thiazolo benzocycloheptene derivatives, through reactions involving intermediates that share structural motifs with the compound of interest. These compounds have shown potential as anti-inflammatory agents, highlighting the medicinal chemistry applications of such heterocycles (Nagarapu & Rao, 2001).
Cycloaddition Reactions : Studies involving the intermolecular 1,3-dipolar cycloaddition of thiazolo and oxazolium derivatives to produce new chiral heterocycles demonstrate the utility of these reactions in synthesizing complex molecules. This research underscores the importance of such compounds in developing pharmaceuticals and materials science (Melo et al., 2002).
Regioselective Synthesis : The efficient regioselective synthesis of substituted pyrrolo[1,2-c][1,3]thiazol-4-ium bromides from thioamides is another example of the chemical versatility of thiazole derivatives. These findings are relevant for the synthesis of novel organic compounds with potential applications in drug development and materials science (Dyachenko, 2012).
Antibacterial and Antioxidant Activities : The synthesis and evaluation of thiazolyl-pyrazole-biscoumarin compounds, including the preparation of bromides through cyclocondensation reactions, have been studied for their biological activities. Such compounds exhibit significant antibacterial and antioxidant properties, illustrating the potential of thiazole derivatives in developing new therapeutic agents (Mahmoodi & Ghodsi, 2017).
properties
IUPAC Name |
1-phenyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium-3-yl)ethanone;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18NOS.BrH/c18-15(13-7-3-1-4-8-13)11-17-12-19-16-10-6-2-5-9-14(16)17;/h1,3-4,7-8,12H,2,5-6,9-11H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULUSDXCLVEERI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC=[N+]2CC(=O)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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